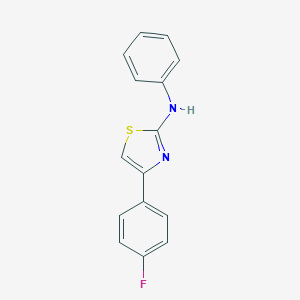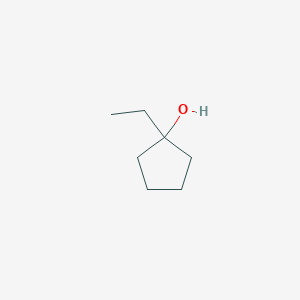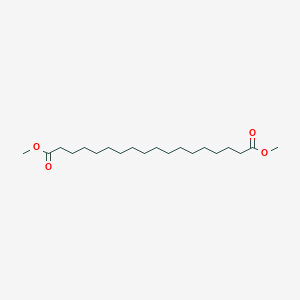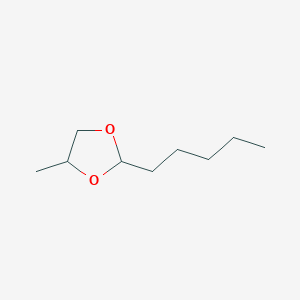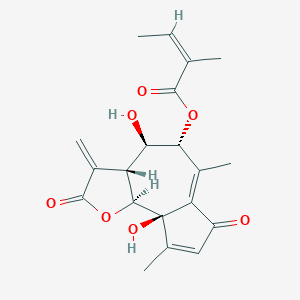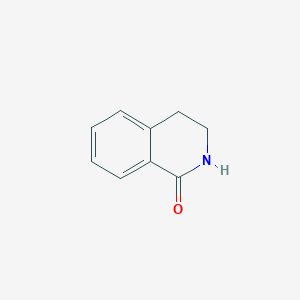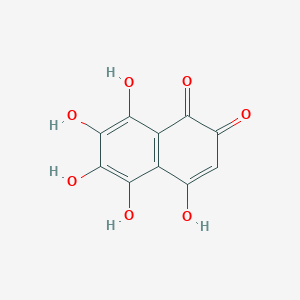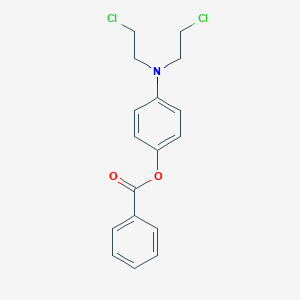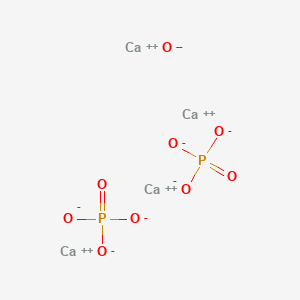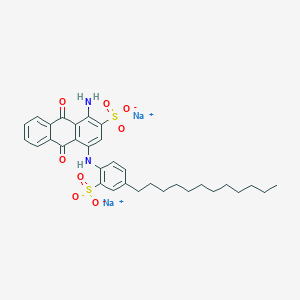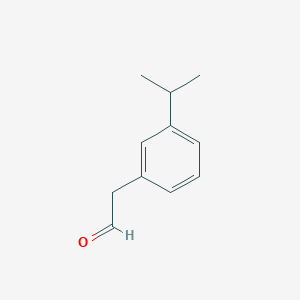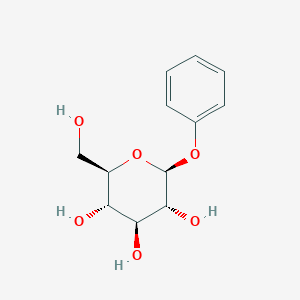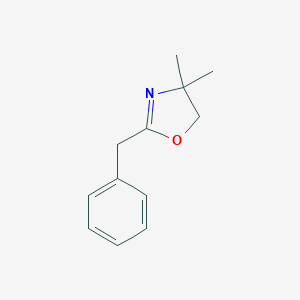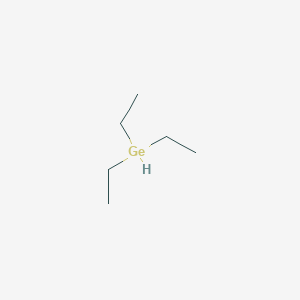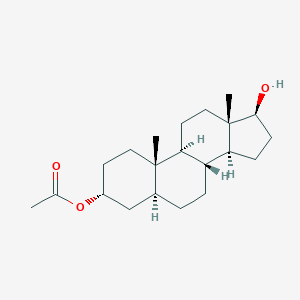
5alpha-androstan-3alpha,17beta-diol 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-androstan-3alpha,17beta-diol 3-acetate is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a core structure in many biologically active molecules, including steroids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-androstan-3alpha,17beta-diol 3-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of hydroxyl and acetate groups: This is achieved through selective hydroxylation and acetylation reactions. Common reagents include acetic anhydride and pyridine for acetylation, and various oxidizing agents for hydroxylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at multiple chiral centers is crucial. This is often achieved using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-androstan-3alpha,17beta-diol 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5alpha-androstan-3alpha,17beta-diol 3-acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in biological processes, particularly those involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5alpha-androstan-3alpha,17beta-diol 3-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid hormone receptors, influencing gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.
Testosterone: Another steroid hormone with a similar core structure but different functional groups and effects.
Estradiol: A steroid hormone with a similar structure but distinct biological roles.
Uniqueness
5alpha-androstan-3alpha,17beta-diol 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
1600-76-6 |
|---|---|
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
MENYRVLDWKVWLK-YRQPXTNQSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Isomerische SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


